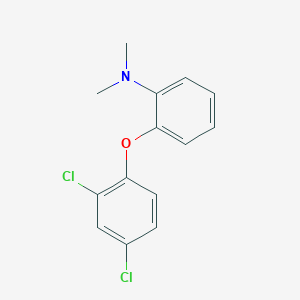
2-(2,4-dichlorophenoxy)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N,N-dimethylaniline is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to an aniline moiety. This compound is known for its applications in agricultural chemistry, particularly as a herbicide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N,N-dimethylaniline typically involves the reaction of 2,4-dichlorophenol with N,N-dimethylaniline. The process begins with the chlorination of phenol to produce 2,4-dichlorophenol. This intermediate is then reacted with N,N-dimethylaniline under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to remove impurities and obtain the final product in its pure form .
化学反应分析
Types of Reactions
2-(2,4-dichlorophenoxy)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
2-(2,4-dichlorophenoxy)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development, particularly as a herbicide.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Employed in the formulation of herbicides and pesticides for agricultural use.
作用机制
The mechanism of action of 2-(2,4-dichlorophenoxy)-N,N-dimethylaniline involves its interaction with specific molecular targets in plants. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and ultimately the death of the plant. The compound is absorbed by the plant and transported to the meristematic tissues, where it disrupts normal cellular processes .
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with similar herbicidal properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with additional chlorine substitution.
Mecoprop (MCPP): A phenoxy herbicide with a similar mode of action but different substitution pattern.
Uniqueness
2-(2,4-dichlorophenoxy)-N,N-dimethylaniline is unique due to its specific substitution pattern and the presence of the N,N-dimethyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in different herbicidal activity and selectivity compared to other similar compounds .
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-17(2)12-5-3-4-6-14(12)18-13-8-7-10(15)9-11(13)16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOGOYXBAOCPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
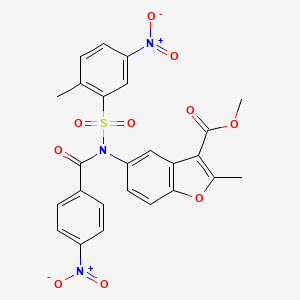
![2-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2630018.png)
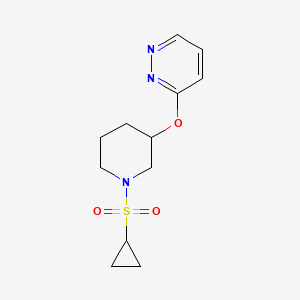
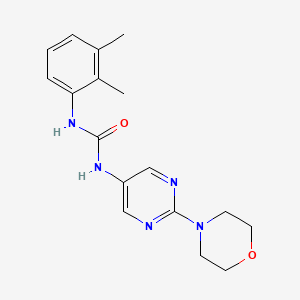
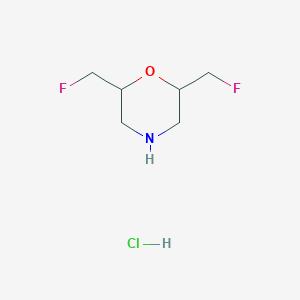
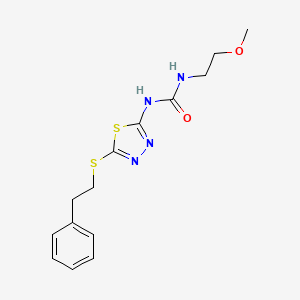
![1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2630024.png)
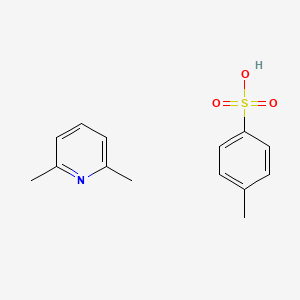

![N-(5-fluoro-2-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2630031.png)
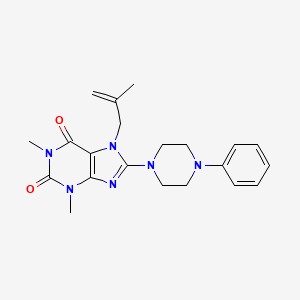
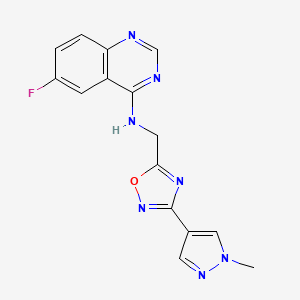
![3,4,5-trimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B2630039.png)

